molecular formula C13H12BrN3O2S B1288983 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide CAS No. 136604-50-7

2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide

Cat. No.: B1288983
CAS No.: 136604-50-7
M. Wt: 354.22 g/mol
InChI Key: AGYYWZRKIJDSAW-UHFFFAOYSA-N
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Description

2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide is a complex organic compound that features a thiazole ring and an isoindole moiety

Mechanism of Action

Target of Action

The primary targets of 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide are enzymes and receptors involved in cellular signaling pathways. This compound is known to interact with specific protein kinases, which play a crucial role in regulating cell growth, differentiation, and apoptosis .

Mode of Action

The compound binds to the active site of its target kinases, inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to a disruption in the signaling pathways that control cell proliferation and survival. As a result, the compound can induce apoptosis in cancer cells by blocking the signals necessary for their growth and division .

Biochemical Pathways

The affected biochemical pathways include the MAPK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation. Inhibition of these pathways results in reduced cell growth and increased apoptosis. The compound’s action on these pathways can lead to a decrease in tumor growth and metastasis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract, with moderate bioavailability. It is distributed widely in the body, including the central nervous system. The compound is metabolized primarily in the liver through cytochrome P450 enzymes and is excreted mainly via the kidneys .

Result of Action

At the molecular level, the compound’s inhibition of kinase activity leads to decreased phosphorylation of key proteins involved in cell cycle regulation. This results in cell cycle arrest and apoptosis. At the cellular level, the compound reduces tumor cell viability and proliferation, leading to a decrease in tumor size and spread .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability For instance, the compound is more stable at physiological pH and body temperature. Additionally, interactions with other drugs or biomolecules can affect its bioavailability and therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the isoindole moiety may produce dihydro derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide is unique due to its combination of a thiazole ring and an isoindole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[2-(2-amino-1,3-thiazol-5-yl)ethyl]isoindole-1,3-dione;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S.BrH/c14-13-15-7-8(19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18;/h1-4,7H,5-6H2,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYYWZRKIJDSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN=C(S3)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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